(2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid
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Overview
Description
(2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid, also known as TOCA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TOCA is a cyclopentenone derivative that has shown promising results in various studies related to cellular signaling, inflammation, and cancer research.
Scientific Research Applications
Aromatization in Organic Synthesis
The compound 2,3,5-Trimethyl-4-oxo-cyclohex-2-en acetic acid, closely related to the target molecule, has been studied for its ability to undergo aromatization to form benzene acetic acid derivatives. This transformation is significant in the field of organic synthesis, specifically in the aromatization of aliphatic compounds (Baiocchi, Giannangeli, & Bonanomi, 1978).
Crystal Structure Analysis
The structural analysis of derivatives of (2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid, such as mesityl acetic acid derivatives, has been a subject of research. This involves examining their crystal structures, which contributes to a deeper understanding of molecular interactions and properties in material science (Zhou et al., 2010).
Synthesis of Bioactive Compounds
Research on the synthesis of esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, which include compounds similar to (2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid, has been conducted. These compounds exhibit a range of biological activities like analgesic and anti-inflammatory properties and are intermediates for synthesizing other bioactive molecules (Salionov, 2015).
Development of Pharmaceuticals
The study of derivatives of this acid, such as alepraic acid, has implications in the development of new pharmaceuticals. These investigations can lead to the discovery of novel drug molecules and therapeutic agents (Abdel-Moety & Mangold, 1980).
properties
CAS RN |
1130-49-0 |
---|---|
Product Name |
(2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid |
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid |
InChI |
InChI=1S/C10H14O3/c1-6-4-8(11)7(5-9(12)13)10(6,2)3/h4,7H,5H2,1-3H3,(H,12,13) |
InChI Key |
UJJNLVMCZZZXFW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(C1(C)C)CC(=O)O |
Canonical SMILES |
CC1=CC(=O)C(C1(C)C)CC(=O)O |
synonyms |
2-oxo-3(delta)-4,5,5-trimethylcyclopentenylacetic acid 2-oxo-delta(3)-4,5,5-trimethylcyclopentenylacetic acid OTMCPA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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